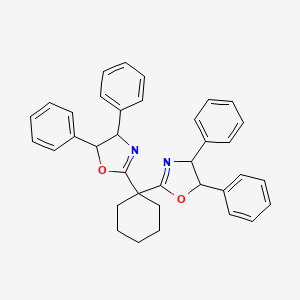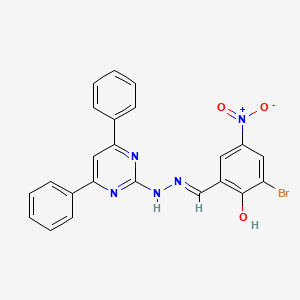
3-Bromo-2-hydroxy-5-nitrobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-hydroxy-5-nitrobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone is a complex organic compound that combines a brominated hydroxy-nitrobenzaldehyde with a diphenyl-pyrimidinyl hydrazone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-hydroxy-5-nitrobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone typically involves the following steps:
Preparation of 3-Bromo-2-hydroxy-5-nitrobenzaldehyde: This can be synthesized by bromination of 2-hydroxy-5-nitrobenzaldehyde using bromine in an appropriate solvent such as acetic acid.
Formation of the Hydrazone: The aldehyde group of 3-Bromo-2-hydroxy-5-nitrobenzaldehyde reacts with 4,6-diphenyl-2-pyrimidinylhydrazine in a condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-hydroxy-5-nitrobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2-hydroxy-5-nitrobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 3-Bromo-2-hydroxy-5-nitrobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone involves its interaction with various molecular targets. The hydrazone moiety can form stable complexes with metal ions, which can be exploited in catalysis or as sensors. The nitro group can participate in redox reactions, making the compound useful in oxidative processes.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-hydroxy-5-nitrobenzaldehyde: Shares the brominated hydroxy-nitrobenzaldehyde structure but lacks the hydrazone moiety.
4,6-Diphenyl-2-pyrimidinylhydrazine: Contains the pyrimidinylhydrazine structure but lacks the brominated hydroxy-nitrobenzaldehyde moiety.
Properties
Molecular Formula |
C23H16BrN5O3 |
|---|---|
Molecular Weight |
490.3 g/mol |
IUPAC Name |
2-bromo-6-[(E)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-4-nitrophenol |
InChI |
InChI=1S/C23H16BrN5O3/c24-19-12-18(29(31)32)11-17(22(19)30)14-25-28-23-26-20(15-7-3-1-4-8-15)13-21(27-23)16-9-5-2-6-10-16/h1-14,30H,(H,26,27,28)/b25-14+ |
InChI Key |
VYKXHACRXTYNSO-AFUMVMLFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N/N=C/C3=C(C(=CC(=C3)[N+](=O)[O-])Br)O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NN=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


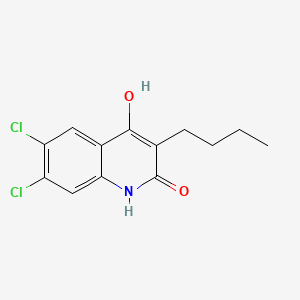
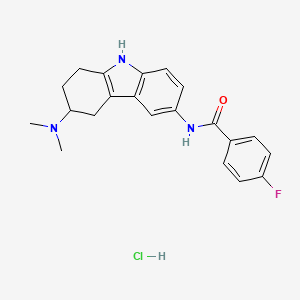
![ethyl 4-[(6-amino-5-nitroso-4-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B13382102.png)
![4-[3-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)propyliden-2-ium]-2,2-dimethyl-6-phenyl-4H-1,3-dioxine](/img/structure/B13382113.png)
![2-hydroxy-N'-[(2-hydroxy-3-iodo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B13382117.png)
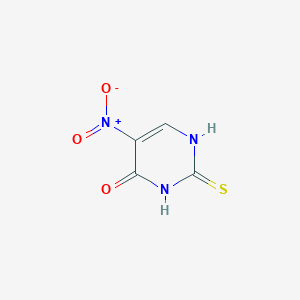
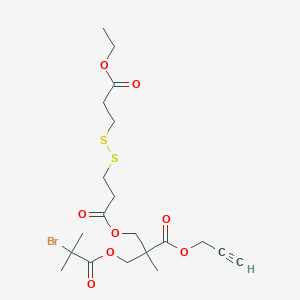
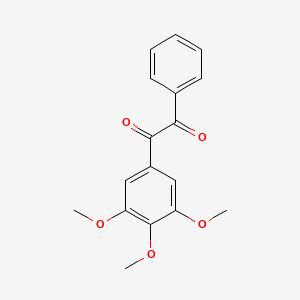
![N-[(2-hydroxy-2-oxidohydrazino)(imino)methyl]-N',N''-bis(4-methylphenyl)guanidine](/img/structure/B13382139.png)
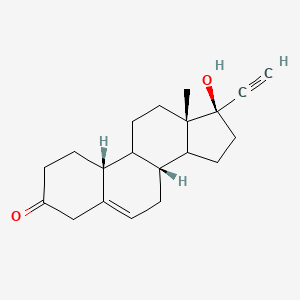
![2-[(2,5-diamino-5-oxopentanoyl)amino]pentanedioic acid](/img/structure/B13382157.png)
![5-[6-[3-Methoxy-4-(3-methylbut-2-enoxy)phenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole](/img/structure/B13382163.png)
![Tert-butyl 10-phenyl-3,9,11-trioxa-6-azatricyclo[5.4.0.02,4]undecane-6-carboxylate](/img/structure/B13382166.png)
